molecular formula C11H13NO4 B13115595 methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate CAS No. 272784-77-7

methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate

Cat. No.: B13115595
CAS No.: 272784-77-7
M. Wt: 223.22 g/mol
InChI Key: NVFBZYNRLBVZAG-QMMMGPOBSA-N
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Description

Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate is a chiral, non-proteinogenic amino acid ester of significant interest in medicinal chemistry and neuroscience research. The compound features a 1,3-benzodioxole group, a privileged scaffold in pharmacology known to often confer metabolic stability and influence bioactivity . This structure serves as a key synthetic intermediate for the development of novel psychoactive substances and central nervous system (CNS) active compounds, particularly those acting on serotonin and dopamine neurotransmitter systems . Its primary research value lies in its role as a building block for the synthesis of more complex molecules, including potential antidepressants and agents for studying Parkinson's disease . The 1,3-benzodioxol-5-yl moiety is a critical structural component in various compounds that exhibit activity as serotonin uptake inhibitors, highlighting its relevance in the investigation of neurological disorders and mental health conditions . As a methyl ester, this compound offers enhanced solubility in organic solvents compared to the parent amino acid, facilitating its use in synthetic organic chemistry protocols. The (S)-configured stereocenter is crucial for interactions with chiral biological targets, making the enantiopure form essential for precise pharmacological studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations concerning the possession and use of this chemical.

Properties

CAS No.

272784-77-7

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3/t8-/m0/s1

InChI Key

NVFBZYNRLBVZAG-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)N

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCO2)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

A representative synthetic route for methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate is outlined below:

  • Starting Material: (S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid (natural or synthetic origin).
  • Activation: Treatment with thionyl chloride in methanol to form the methyl ester intermediate.
  • Reaction Conditions: Stirring at low temperature (0–5 °C) to minimize racemization.
  • Workup: Neutralization and extraction to isolate the methyl ester.
  • Purification: Preparative HPLC or recrystallization to achieve high purity.

This method provides high yield and stereochemical fidelity, making it suitable for research and pharmaceutical applications.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Notes Reference
Starting material (S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid Commercially available or synthesized
Esterification agent Thionyl chloride (SOCl2) in methanol Converts acid to methyl ester
Temperature 0–5 °C during esterification Controls racemization
Solvents Methanol, dimethyl sulfoxide (DMSO) Solubility and reaction medium
Coupling agents EDC, DIC For further coupling reactions
Purification Preparative HPLC, recrystallization Ensures compound purity
Analytical methods NMR, MS, HPLC Confirm structure and purity

Research Findings and Notes

  • The benzodioxole moiety contributes to the compound’s potential biological activity, including neuroprotective and anti-inflammatory effects.
  • The stereochemistry at the 2-position is crucial for biological function; thus, synthetic methods emphasize stereochemical control.
  • The methyl ester form increases compound stability and solubility, facilitating further chemical modifications or biological testing.
  • The synthetic route is adaptable for scale-up in pharmaceutical research, with optimization possible for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Biological Activities

Research indicates that methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate exhibits various biological activities. Its unique structure allows it to interact with different biological targets, which can be categorized as follows:

1. Pharmacological Potential

  • Receptor Interactions : Preliminary studies suggest that the compound may interact with several receptors and enzymes, indicating potential for pharmacological applications.
  • Therapeutic Targets : The compound's structure allows for modifications that could enhance its affinity for specific therapeutic targets in drug design.

2. Neuropharmacology

  • The compound's potential effects on neurotransmitter systems have been explored, suggesting possible applications in treating neurological disorders. Further studies are needed to elucidate its mechanisms of action and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in drug development and other fields:

Case Study 1: Neuropharmacological Research
A study explored the compound's interaction with serotonin receptors, indicating its potential as a candidate for treating anxiety disorders. The findings suggest that modifications to the benzodioxole moiety could enhance selectivity and efficacy against specific receptor subtypes.

Case Study 2: Synthetic Applications
Research documented the use of this compound as an intermediate in synthesizing novel antidepressants. The structural attributes of this compound facilitated the development of analogs with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The benzodioxole ring is known to interact with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications Reference
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate (Target) 1,3-Benzodioxol-5-yl, (2S)-amino C₁₁H₁₃NO₄ ~237.23* Chiral intermediate for bioactive molecules
Methyl (3S)-3-(1,3-benzodioxol-5-yl)-3-(methylamino)propanoate Methylamino group at β-position C₁₂H₁₅NO₄ 237.25 Modified amino acid derivative
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate Thienylsulfonyl-amino group C₁₅H₁₅NO₆S₂ 369.41 Potential enzyme inhibition
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoate dihydrochloride 5-Bromo-pyridin-2-yl, hydrochloride salt C₉H₁₂BrClN₂O₂ 295.56 Halogenated analog for ligand studies
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl group C₁₀H₁₂N₂O₄ 224.21 Intermediate for nitro-to-amine reduction
Methyl 3-(1,3-benzodioxol-5-yl)propanoate Lacks amino group C₁₁H₁₂O₄ 208.21 Simpler ester with benzodioxol

*Calculated based on molecular formula.

Biological Activity

Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate, also known as a derivative of benzodioxole, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13NO4
  • Molecular Weight : 223.22 g/mol
  • CAS Number : 272784-77-7
  • Density : Not available
  • Boiling Point : Not available

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways due to its structural similarities with known psychoactive compounds.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially acting against certain bacterial strains by disrupting their cell wall synthesis or metabolic pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. A study highlighted its effectiveness against Pseudomonas aeruginosa and Escherichia coli, showing agonistic activity at lower concentrations in comparison to other compounds tested.

Microorganism Activity Observed Concentration (µM)
Pseudomonas aeruginosaAgonistic50
Escherichia coliAgonistic10

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies using neuronal cell lines have shown that it can protect against oxidative stress-induced cell death. This suggests a potential application in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that this compound reduced apoptosis in neuronal cells exposed to oxidative stress. The study used various assays to measure cell viability and apoptosis markers.
    • Results :
      • Cell viability increased by 30% compared to untreated controls.
      • Significant reduction in caspase-3 activity was noted.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound against several bacterial strains. It established the minimum inhibitory concentration (MIC) for various pathogens.
    • Findings :
      • The compound exhibited an MIC of 25 µM against Staphylococcus aureus.
      • It was less effective against gram-negative bacteria compared to gram-positive strains.

Q & A

Q. Stereochemical Control :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to enforce (2S) configuration .
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IA column) or circular dichroism (CD) spectroscopy .

How can researchers resolve contradictions in reported bioactivity data for benzodioxol-containing amino acid derivatives?

Advanced Research Focus
Discrepancies in bioactivity may arise from:

  • Structural Variants : Subtle differences in substituents (e.g., fluoropyridinyl vs. benzodioxol groups) can alter receptor binding .
  • Purity Issues : Impurities ≤5% (common in commercial batches) may skew assays .

Q. Methodological Solutions :

Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., OECD guidelines).

Structural Analog Comparison : Test structurally defined analogs (e.g., ethyl 3-(4-methoxyphenyl)-2-phenylpropanoate ) to isolate benzodioxol-specific effects.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like GABA receptors .

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm benzodioxol aromatic protons (δ 6.7–7.1 ppm) and methyl ester (-COOCH3, δ 3.6–3.8 ppm) .
    • 2D NMR (COSY, HSQC) : Assign stereochemistry and coupling patterns .
  • Mass Spectrometry (MS) :
    • HRMS : Verify molecular ion ([M+H]+) at m/z ≈ 266.1 (C12H13NO5) .
  • Infrared (IR) : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ .

Q. Advanced Validation :

  • X-ray Crystallography : Resolve absolute configuration using single crystals (e.g., methods in ).

How can researchers optimize reaction conditions to maximize enantiomeric excess in large-scale synthesis?

Advanced Research Focus
Key Variables :

VariableOptimal RangeImpact
Temperature0–25°CLower temps reduce racemization
Catalyst Loading5–10 mol%Higher loadings improve ee but increase cost
SolventDichloromethane (DCM)Polar aprotic solvents enhance chiral induction

Q. Methodology :

  • Design of Experiments (DoE) : Use response surface modeling (RSM) to identify interactions between variables .
  • In-line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR for real-time ee tracking .

What computational approaches predict the physicochemical properties and metabolic stability of this compound?

Q. Advanced Research Focus

  • Quantum Chemical Calculations :
    • *DFT (B3LYP/6-31G)**: Optimize geometry and calculate dipole moments/logP .
  • QSAR/QSPR Models :
    • Predict solubility and metabolic pathways using tools like ADMET Predictor™ .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (e.g., GROMACS) .

Validation : Compare predicted vs. experimental HPLC retention times and microsomal stability data .

How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

Analog Synthesis : Modify substituents (e.g., replace benzodioxol with fluoropyridinyl ) and compare bioactivity.

Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters .

Theoretical Framework : Link SAR data to conceptual models (e.g., lock-and-key vs. induced-fit binding ).

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